Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate
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Overview
Description
Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 4-ethoxyphenylhydrazine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium acetate is used to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction Reactions: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted hydrazones.
Oxidation Reactions: Formation of azo compounds.
Reduction Reactions: Formation of hydrazine derivatives.
Scientific Research Applications
Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can undergo metabolic transformations to produce active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
- Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate
- Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate
Uniqueness
Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
ethyl 2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-17-10-7-5-9(6-8-10)14-15-11(13)12(16)18-4-2/h5-8,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUUHZQUONNURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NN=C(C(=O)OCC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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